REACTION_SMILES
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[Al+3:36].[BH4-:33].[Br:13][c:14]1[cH:15][c:16]2[c:17]([cH:18][cH:19]1)[C:20](=[O:21])[O:22][CH2:23]2.[C:1](#[N:2])[c:3]1[cH:4][c:5]2[c:10]([cH:11][cH:12]1)[C:8](=[O:9])[O:7][CH2:6]2.[CH3:46][C:47]#[N:48].[F:24][c:25]1[cH:26][cH:27][c:28]([Br:31])[cH:29][cH:30]1.[H-:35].[H-:38].[H-:39].[H-:40].[Li+:37].[Mg:32].[Na+:34].[O:41]1[CH2:42][CH2:43][CH2:44][CH2:45]1.[OH2:49]>>[C:1](#[N:2])[c:3]1[cH:4][c:5]([CH2:6][OH:7])[c:10]([CH:8]([OH:9])[c:28]2[cH:27][cH:26][c:25]([F:24])[cH:30][cH:29]2)[cH:11][cH:12]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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[Al+3]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1OCc2cc(Br)ccc21
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1ccc2c(c1)COC2=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Fc1ccc(Br)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
N#Cc1ccc(C(O)c2ccc(F)cc2)c(CO)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |